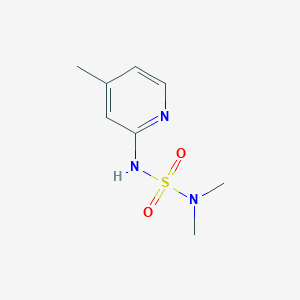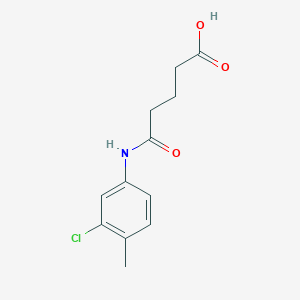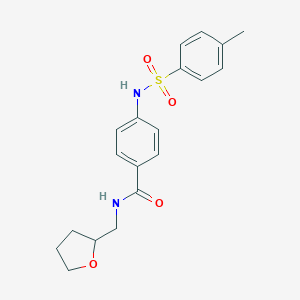![molecular formula C20H23ClN2O4 B495387 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid CAS No. 765925-00-6](/img/structure/B495387.png)
5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzyl group, an ethoxy group, a morpholine ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid typically involves multiple steps:
-
Formation of the Intermediate Benzylamine: : The initial step involves the chlorination of 2-ethoxybenzylamine to form 5-chloro-2-ethoxybenzylamine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
-
Coupling with Benzoic Acid Derivative: : The chlorinated benzylamine is then coupled with a benzoic acid derivative that contains a morpholine ring. This step often employs coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative greener solvents and reagents may be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
-
Reduction: : Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzoic acid moiety, converting them to amines or alcohols, respectively.
-
Substitution: : The chloro group in the benzyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, or other advanced materials.
Mecanismo De Acción
The mechanism by which 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a pharmaceutical agent, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-ethoxybenzoic acid: Lacks the morpholine ring and benzylamine group, making it less versatile in chemical modifications.
2-(Morpholin-4-yl)benzoic acid: Lacks the chloro and ethoxy substituents, which may affect its reactivity and biological activity.
5-Chloro-2-ethoxybenzylamine: Lacks the benzoic acid moiety, limiting its applications in certain synthetic routes.
Uniqueness
5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-[(5-chloro-2-ethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-2-27-19-6-3-15(21)11-14(19)13-22-16-4-5-18(17(12-16)20(24)25)23-7-9-26-10-8-23/h3-6,11-12,22H,2,7-10,13H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPRBCDCFYAWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]pyridine-3-carboxylate](/img/structure/B495305.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]nicotinic acid](/img/structure/B495306.png)


![3-{[(6-Carboxy-3-cyclohexen-1-yl)carbonyl]amino}benzoic acid](/img/structure/B495311.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 2-[(phenylacetyl)amino]benzoate](/img/structure/B495312.png)
![5-[4-(Isopropoxycarbonyl)anilino]-5-oxopentanoic acid](/img/structure/B495315.png)
![2-Oxo-2-phenylethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B495317.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B495320.png)


![3-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B495324.png)

![3,4-dimethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B495326.png)
